N'-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
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Overview
Description
N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide is a complex organic compound with a molecular formula of C18H16Br2N4O4 and a molecular weight of 512.15204 . This compound is characterized by the presence of bromine, methoxy, and ethyl groups attached to a phenyl ring, making it a unique and interesting subject for chemical research and applications.
Preparation Methods
The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with 4-ethylphenylamine in the presence of an appropriate catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N’-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide can be compared with similar compounds such as N’-[(5-bromo-2-methoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide. While both compounds share a similar core structure, the presence of different substituents (e.g., ethyl vs. fluorine) can lead to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C18H18BrN3O3 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N'-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C18H18BrN3O3/c1-3-12-4-6-14(7-5-12)21-17(23)18(24)22-20-11-13-10-15(25-2)8-9-16(13)19/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24)/b20-11+ |
InChI Key |
XRJQBDWMIZHTIE-RGVLZGJSSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)OC)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)OC)Br |
Origin of Product |
United States |
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